molecular formula C12H12N2 B1411901 2-Methyl-3-(pyridin-4-yl)aniline CAS No. 1699682-10-4

2-Methyl-3-(pyridin-4-yl)aniline

Cat. No. B1411901
CAS RN: 1699682-10-4
M. Wt: 184.24 g/mol
InChI Key: NAQICXQHEONPLS-UHFFFAOYSA-N
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Description

“2-Methyl-3-(pyridin-4-yl)aniline” is a chemical compound with the molecular formula C12H12N2 . It is a derivative of aniline and pyridine, with a methyl group attached to the second carbon of the aniline ring and a pyridine ring attached to the third carbon of the aniline ring .


Molecular Structure Analysis

The molecular structure of “2-Methyl-3-(pyridin-4-yl)aniline” consists of a six-membered benzene ring (aniline part) and a six-membered pyridine ring. The benzene ring has a methyl group (-CH3) attached to its second carbon and the pyridine ring is attached to the third carbon of the benzene ring .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Methyl-3-(pyridin-4-yl)aniline” are not available, similar compounds are known to participate in various chemical reactions. For instance, anilines can undergo electrophilic aromatic substitution, oxidation, and reduction reactions .

Future Directions

The future directions for “2-Methyl-3-(pyridin-4-yl)aniline” could involve further exploration of its synthesis, properties, and potential applications. This could include the development of more efficient synthesis methods, detailed characterization of its properties, and investigation of its potential uses in various fields such as medicinal chemistry .

properties

IUPAC Name

2-methyl-3-pyridin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-11(3-2-4-12(9)13)10-5-7-14-8-6-10/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQICXQHEONPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(pyridin-4-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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